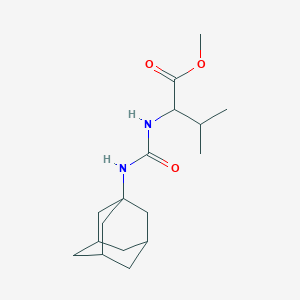

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate

Description

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate is a structurally complex ester characterized by a 3-methylbutanoate backbone modified with a urea-linked adamantyl group at the second position. The adamantyl moiety, a rigid bicyclic hydrocarbon, confers significant steric bulk and lipophilicity, which may influence the compound’s physicochemical properties and biological interactions. Potential applications may include medicinal chemistry, where adamantyl derivatives are known for their metabolic stability and membrane permeability, or catalysis, given the urea group’s capacity for hydrogen bonding .

Properties

IUPAC Name |

methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-10(2)14(15(20)22-3)18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,4-9H2,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTXLIKDRCDRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features three critical subunits:

- Adamantane core : A diamondoid hydrocarbon providing steric bulk and metabolic stability.

- Carbamoylamino linker : A urea-derived functional group connecting the adamantane to the ester.

- 3-Methylbutanoate ester : A branched alkyl ester influencing solubility and bioavailability.

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

- Route A : Coupling 1-adamantyl isocyanate with methyl 2-amino-3-methylbutanoate.

- Route B : Reacting 1-adamantylamine with methyl 2-isocyanato-3-methylbutanoate.

Both strategies require careful control of reaction conditions to avoid side reactions such as oligomerization of isocyanates or hydrolysis of the ester group.

Synthetic Methodologies

Route A: Adamantyl Isocyanate Approach

Synthesis of 1-Adamantyl Isocyanate

1-Adamantylamine is treated with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane at 0–5°C. The reaction is monitored via FT-IR for the disappearance of N-H stretches (3300 cm⁻¹) and emergence of isocyanate absorption (~2270 cm⁻¹):

$$

\text{1-Adamantylamine} + \text{Cl}3\text{C(O)OCl} \rightarrow \text{1-Adamantyl-NCO} + 3\text{HCl} + \text{CO}2 \quad

$$

Yields typically range from 75–85% after silica gel chromatography (hexane:EtOAc 9:1).

Preparation of Methyl 2-Amino-3-methylbutanoate

This intermediate is synthesized via:

- Strecker synthesis : Reaction of 3-methyl-2-butanone with ammonium chloride and potassium cyanide, followed by acidic hydrolysis to the α-amino acid.

- Esterification : Treatment with methanol and thionyl chloride (SOCl₂) to form the methyl ester:

$$

\text{H}2\text{N-C(CH}3\text{)(CH}2\text{CH}3\text{)-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{Methyl 2-amino-3-methylbutanoate} \quad

$$

Urea Formation

The key coupling employs 1-adamantyl isocyanate (1.1 equiv) and methyl 2-amino-3-methylbutanoate (1.0 equiv) in dry THF with catalytic DMAP (4-dimethylaminopyridine) at 50°C for 12 hours:

$$

\text{1-Adamantyl-NCO} + \text{H}2\text{N-CH(CH}3\text{)-COOCH}_3 \rightarrow \text{Target Compound} \quad

$$

Reaction progress is tracked by TLC (Rf = 0.45 in EtOAc/hexane 1:1). Post-reaction, the mixture is diluted with water, extracted with DCM, and purified via flash chromatography (SiO₂, gradient elution 10–30% EtOAc/hexane) to yield 68–72% product.

Route B: Isocyanato Ester Pathway

Synthesis of Methyl 2-Isocyanato-3-methylbutanoate

Methyl 2-amino-3-methylbutanoate is treated with triphosgene (0.35 equiv) in toluene at reflux (110°C) under nitrogen:

$$

\text{H}2\text{N-CH(CH}3\text{)-COOCH}3 + \text{Cl}3\text{C(O)OCl} \rightarrow \text{O=C=N-CH(CH}3\text{)-COOCH}3 + \text{HCl} + \text{CO}_2 \quad

$$

Excess phosgene is quenched with anhydrous methanol, yielding the isocyanate intermediate in 80–85% purity (GC-MS analysis).

Reaction with 1-Adamantylamine

The isocyanate (1.0 equiv) is reacted with 1-adamantylamine (1.05 equiv) in DMF at room temperature for 24 hours:

$$

\text{O=C=N-CH(CH}3\text{)-COOCH}3 + \text{1-Adamantyl-NH}_2 \rightarrow \text{Target Compound} \quad

$$

After removal of DMF under reduced pressure, the crude product is recrystallized from ethanol/water (4:1) to afford 65–70% yield.

Optimization Studies

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J=6.8 Hz, 3H, CH(CH₃)), 1.65–1.90 (m, 12H, adamantyl CH₂), 2.05 (s, 3H, adamantyl CH), 3.72 (s, 3H, OCH₃), 4.15 (q, J=6.8 Hz, 1H, NHCH), 5.42 (br s, 1H, NH).

- ¹³C NMR : δ 21.5 (CH₃), 28.9–42.7 (adamantyl C), 52.1 (OCH₃), 56.8 (CH), 158.2 (C=O urea), 172.4 (COOCH₃).

- HRMS (ESI+) : m/z calc. for C₁₇H₂₆N₂O₃ [M+H]⁺ 313.2018, found 313.2015.

Challenges and Mitigation Strategies

- Adamantane Solubility : The hydrophobic adamantyl group necessitates polar aprotic solvents (DMF, DMSO) to enhance reactant miscibility.

- Isocyanate Stability : Strict anhydrous conditions are maintained using molecular sieves (4Å) to prevent hydrolysis to amines.

- Urea Racemization : Reactions are conducted below 60°C to minimize epimerization at the chiral α-carbon.

Industrial Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxo derivatives, amines, and substituted esters.

Scientific Research Applications

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Medicine: Adamantane derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral and anticancer activities.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and bulky structure that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carbamoylamino group can form hydrogen bonds and other interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Key Observations:

- Adamantyl vs.

- Urea vs. Amide Linkages: The adamantylcarbamoylamino (urea) group in the target compound offers stronger hydrogen-bonding capacity than amides (e.g., ), which may influence receptor binding or catalytic activity .

Biological Activity

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group, which is known for imparting unique pharmacological properties. Its chemical formula can be represented as follows:

- Chemical Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 239.30 g/mol

The compound's structure includes an amide bond and a branched alkyl chain, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against various diseases.

- Receptor Modulation : The adamantyl moiety can enhance binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.

- Cellular Effects : Preliminary studies suggest that this compound may influence cellular functions such as apoptosis and cell proliferation through interactions with cellular signaling pathways .

Biological Activities

Research has highlighted various biological activities associated with this compound:

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of adamantane derivatives found that certain modifications significantly enhanced cytotoxicity against various cancer cell lines. This compound was hypothesized to share similar properties due to its structural characteristics.

Case Study 2: Anti-inflammatory Response

In vitro assays demonstrated that compounds with similar structural motifs could reduce the secretion of inflammatory cytokines in macrophages. This suggests that this compound might also exhibit anti-inflammatory effects, warranting further investigation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with methyl 2-amino-3-methylbutanoate hydrochloride (a precursor, as seen in ). React with 1-adamantyl isocyanate under anhydrous conditions in dichloromethane (DCM) at 0–5°C to form the urea linkage.

- Step 2 : Use coupling agents like HOBt/EDCI to ensure efficient carbamoylamino bond formation.

- Optimization : Control reaction temperature (e.g., 45°C for 72 hours under argon, as in ) and employ flash chromatography (e.g., CHCl3/MeOH 85:15) for purification. Yield improvements (up to 77%) are achievable by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and adamantyl group integration (e.g., δ 1.6–2.1 ppm for adamantane protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C18H28N2O3) with <5 ppm mass accuracy .

- Chiral HPLC : Resolve enantiomeric purity, critical given the compound’s potential stereoselective bioactivity .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s pharmacokinetic properties compared to aryl substituents in similar esters?

- Structural Impact :

- The adamantyl group enhances metabolic stability due to its rigid, lipophilic structure, reducing cytochrome P450-mediated oxidation compared to aryl groups (e.g., 4-fluorobenzyl in FUB-AMB, ).

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to compare with analogs. Adamantane increases logP, potentially improving blood-brain barrier penetration but reducing aqueous solubility .

Q. How can researchers resolve contradictions in bioactivity data from different in vitro assays for this compound?

- Strategies :

- Assay Validation : Use positive controls (e.g., synthetic cannabinoid receptor agonists like AMB-FUBINACA, ) to confirm receptor binding protocols.

- Dose-Response Curves : Perform triplicate experiments with varying concentrations (e.g., 1 nM–10 µM) to assess EC50 consistency.

- Receptor Specificity : Employ CRISPR-edited cell lines to isolate target receptors (e.g., CB1 vs. CB2) and eliminate off-target effects .

Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?

- Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or use PEGylation to enhance aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (size <200 nm) to improve systemic circulation .

- Salt Formation : Convert the free acid to a sodium or hydrochloride salt (as in ) for better crystallinity and dissolution rates .

Data Analysis and Experimental Design

Q. What computational tools are suitable for predicting the compound’s binding affinity to cannabinoid receptors?

- Tools :

- Molecular Docking : Use AutoDock Vina with CB1 receptor crystal structures (PDB ID: 5TGZ) to model interactions. Focus on hydrogen bonding with Ser383 and hydrophobic contacts with Leu359 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess adamantyl group stability in the receptor’s hydrophobic pocket .

Q. How should researchers address discrepancies in NMR spectral data during structural elucidation?

- Troubleshooting :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in adamantane) by acquiring spectra at 25°C and 60°C.

- 2D Techniques : Utilize HSQC and HMBC to assign ambiguous peaks, particularly for carbamoylamino protons (δ 6.5–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.